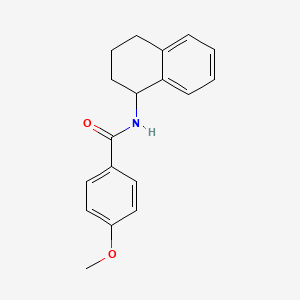
3-(Diethylamino)-7-(dimethylamino)phenothiazin-5-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride is a phenothiazinium-based derivative. This compound is known for its vibrant color and is used in various scientific and industrial applications. It has been studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and sepsis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride typically involves the reaction of phenothiazine derivatives with diethylamine and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure consistency and safety of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler phenothiazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or phenothiazine derivatives .
Applications De Recherche Scientifique
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Investigated for its therapeutic effects in sepsis and other inflammatory conditions.
Industry: Employed in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride involves its interaction with cellular components and enzymes. It targets specific pathways involved in bacterial cell wall synthesis and disrupts the integrity of the cell membrane. This leads to the inhibition of bacterial growth and eventual cell death. The compound also modulates immune responses by inhibiting key signaling pathways, such as the caspase-11 pathway, which is involved in inflammation and pyroptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: Another phenothiazinium-based compound with similar applications in medicine and industry.
Toluidine Blue: Used as a dye and stain in biological research.
Azure B: Employed in histology and cytology for staining purposes.
Uniqueness
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride is unique due to its specific chemical structure, which imparts distinct properties such as higher stability and enhanced antimicrobial activity compared to other phenothiazinium derivatives. Its ability to modulate immune responses and target specific bacterial pathways makes it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
2391-29-9 |
|---|---|
Formule moléculaire |
C18H22ClN3S |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H22N3S.ClH/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16;/h7-12H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MBROZKCHZBRPNG-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
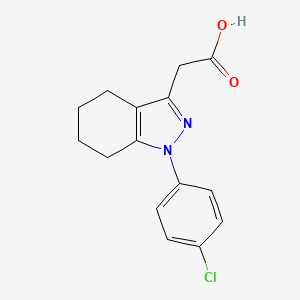
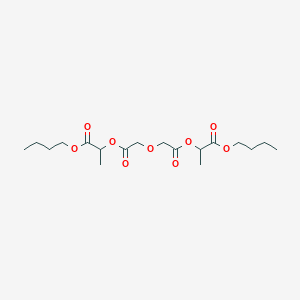

![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
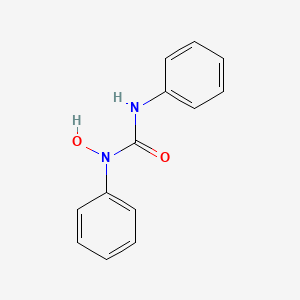
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)
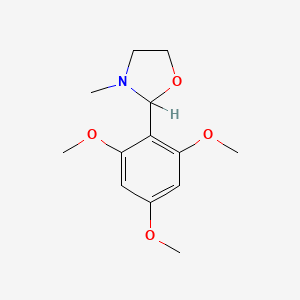
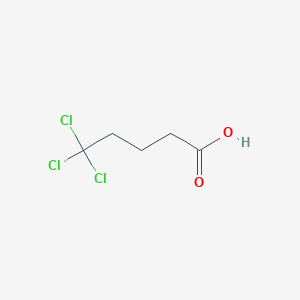
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
